molecular formula C29H16N2O7 B3467690 5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] CAS No. 54942-20-0

5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B3467690
CAS No.: 54942-20-0
M. Wt: 504.4 g/mol
InChI Key: XBQNMAKBEXRDHJ-UHFFFAOYSA-N
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Description

5,5’-Carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound belonging to the class of isoindole-1,3-dione derivatives.

Chemical Reactions Analysis

5,5’-Carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

5,5’-Carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] is unique due to its multifunctionalized structure, which provides diverse reactivity and potential applications. Similar compounds include other isoindole-1,3-dione derivatives, such as:

The uniqueness of 5,5’-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] lies in its specific functional groups and the resulting chemical and biological properties .

Properties

IUPAC Name

2-(3-hydroxyphenyl)-5-[2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H16N2O7/c32-19-5-1-3-17(13-19)30-26(35)21-9-7-15(11-23(21)28(30)37)25(34)16-8-10-22-24(12-16)29(38)31(27(22)36)18-4-2-6-20(33)14-18/h1-14,32-33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQNMAKBEXRDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360755
Record name STK296361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54942-20-0
Record name STK296361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]
Reactant of Route 2
5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]
Reactant of Route 3
Reactant of Route 3
5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]
Reactant of Route 4
Reactant of Route 4
5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]
Reactant of Route 5
Reactant of Route 5
5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]
Reactant of Route 6
5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]

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